molecular formula C13H22ClN3 B13896496 N-(6-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

N-(6-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

Cat. No.: B13896496
M. Wt: 255.79 g/mol
InChI Key: JNCLFIILOYSXHY-UHFFFAOYSA-N
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Description

N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and an ethane-1,2-diamine moiety substituted with two isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine typically involves the reaction of 6-chloropyridine-2-amine with isopropylamine and ethylene diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the necessary chemical transformations, followed by purification steps such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(6-hydroxypyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine.

    Reduction: Formation of N-(6-aminopyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromopyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
  • N-(6-fluoropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
  • N-(6-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine

Uniqueness

N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the pyridine ring.

Properties

Molecular Formula

C13H22ClN3

Molecular Weight

255.79 g/mol

IUPAC Name

N-(6-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H22ClN3/c1-10(2)17(11(3)4)9-8-15-13-7-5-6-12(14)16-13/h5-7,10-11H,8-9H2,1-4H3,(H,15,16)

InChI Key

JNCLFIILOYSXHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC1=NC(=CC=C1)Cl)C(C)C

Origin of Product

United States

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